2-Cyclohexyl-5-fluoroaniline
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Overview
Description
2-Cyclohexyl-5-fluoroaniline is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclohexyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-5-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclohexylamine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of palladium-catalyzed amination reactions is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
2-Cyclohexyl-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclohexyl group provides steric hindrance, affecting the compound’s overall shape and interaction with biological molecules .
Comparison with Similar Compounds
- 2-Fluoroaniline
- 3-Fluoroaniline
- 4-Fluoroaniline
- 2-Cyclohexyl-4-fluoroaniline
Comparison: 2-Cyclohexyl-5-fluoroaniline is unique due to the specific positioning of the cyclohexyl and fluorine groups on the benzene ring. This configuration imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of the cyclohexyl group can enhance lipophilicity and influence the compound’s solubility and reactivity .
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
2-cyclohexyl-5-fluoroaniline |
InChI |
InChI=1S/C12H16FN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
InChI Key |
WMOZSIIYTRKDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
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